REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[N:8]1[CH:13]=[CH:12][CH:11]=[N:10][C:9]=1[N:14]1[CH2:19][CH2:18][CH:17]([NH:20]C(=O)OC(C)(C)C)[CH2:16][CH2:15]1>C(Cl)Cl>[N:8]1[CH:13]=[CH:12][CH:11]=[N:10][C:9]=1[N:14]1[CH2:15][CH2:16][CH:17]([NH2:20])[CH2:18][CH2:19]1
|
Name
|
|
Quantity
|
7.87 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
N1=C(N=CC=C1)N1CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removed the solvent under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was re-dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
The solvents were removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography (DCM:MeOH:NH4OH=10:1:0.1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)N1CCC(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.68 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |